3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole is a specialized chemical compound with significant applications in organic synthesis and catalysis. Its molecular formula is and it has a molecular weight of approximately 358.4 g/mol. The compound is recognized for its structural complexity and is classified under the category of organophosphorus compounds, particularly within the subclass of benzoxaphospholes, which are known for their unique electronic properties and reactivity profiles.
The synthesis of 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole typically involves several key steps:
Technical details regarding the specific reagents and conditions can vary significantly depending on the desired yield and purity of the final product .
The molecular structure of 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole can be represented using various chemical notation systems:
InChI=1S/C21H27O3P/c1-7-18-24-17-13-8-10-14(20(17)25(18)21(2,3)4)19-15(22-5)11-9-12-16(19)23-6/h8-13,18H,7H2,1-6H3/t18-,25+/m1/s1.
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC.
The structural complexity is reflected in its multiple rings and functional groups, contributing to its reactivity and potential applications.
3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole participates in various chemical reactions:
These reactions highlight its versatility as both a reactant and a catalyst in organic chemistry.
The mechanism of action for 3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole primarily involves:
This mechanism underlines its role in facilitating complex organic transformations.
These properties are crucial for its handling and application in laboratory settings.
3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole finds applications primarily in scientific research:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: